3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. This particular compound is characterized by the presence of a benzamide group substituted with a 3-chloro and a 5-ethyl-1,3,4-thiadiazol-2-yl group. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .
Biochemical Pathways
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross the cellular membranes, which may influence their bioavailability .
Result of Action
It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Future Directions
The 1,3,4-thiadiazole moiety has shown promise in a variety of biological activities . Future research could focus on synthesizing new derivatives and testing their efficacy and safety in various applications. It would also be beneficial to conduct more in-depth studies on the specific mechanisms of action of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions. For example, the reaction of thiosemicarbazide with ethyl chloroacetate in the presence of a base like sodium hydroxide can yield 5-ethyl-1,3,4-thiadiazole-2-thiol.
Chlorination: The thiadiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-1,3,4-thiadiazole-2-thiol
- 3-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the 3-chloro and 5-ethyl substituents, which can enhance its biological activity and specificity compared to other thiadiazole derivatives. The combination of these substituents may result in improved antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVRMKRZMJVHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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